N-(3-chlorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
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Properties
IUPAC Name |
N-(3-chlorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c1-11-16(18(24)22-13-7-5-6-12(20)10-13)17(23-19(26)21-11)14-8-3-4-9-15(14)25-2/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIVEJOQTZONHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=CC=C2OC)C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound belonging to the class of tetrahydropyrimidine derivatives. This article explores its biological activity, particularly its antimicrobial properties, and presents relevant research findings and data.
- Molecular Formula : C19H18ClN3O2S
- Molecular Weight : 387.8831 g/mol
- CAS Number : 5981-98-6
Synthesis and Characterization
The synthesis of this compound involves the reaction of various aryl amines with carbonyl precursors under specific conditions. Characterization techniques such as IR spectroscopy, NMR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of this compound against various bacterial strains and fungi. The compound was tested using the cup-plate agar diffusion method at a concentration of 40 µg/ml.
Table 1: Antimicrobial Activity Results
| Microorganism | Activity (Zone of Inhibition in mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Aspergillus niger | 10 |
The results indicate that the compound exhibits moderate antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. It also shows antifungal activity against Aspergillus niger.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be linked to its structural components. The presence of the thioxo group and specific aryl substitutions plays a crucial role in enhancing its antimicrobial properties.
Case Studies
In a study conducted by Dhaduk and Joshi (2024), several derivatives of tetrahydropyrimidine were synthesized and screened for biological activity. Among these, this compound demonstrated significant antibacterial effects compared to other synthesized compounds .
Q & A
Q. Critical Reaction Parameters :
- Solvent : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates .
- Temperature : Cyclocondensation requires reflux (80–100°C) for 6–12 hours to achieve yields >60% .
- Catalysts : Lewis acids (e.g., ZnCl₂) or enzymes improve regioselectivity in heterocycle formation .
Table 1 : Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Core Formation | Thiourea, β-keto ester, HCl/AcOH, 90°C, 8h | 65 | 92% |
| N-Arylation | 3-Chloroaniline, DMF, K₂CO₃, 80°C, 6h | 58 | 89% |
How can structural contradictions in NMR and X-ray crystallography data be resolved during characterization?
Advanced Analytical Strategy
Discrepancies between spectral data (e.g., unexpected splitting in H NMR) and crystallographic results often arise from dynamic conformational changes or crystal-packing effects:
- Dynamic NMR : Variable-temperature H NMR (VT-NMR) identifies rotational barriers in the thioxo group or aryl rings .
- X-ray Refinement : Use SHELXL for high-resolution crystallography to detect disorder in the tetrahydropyrimidine ring .
- Cross-Validation : Compare IR (C=O and C=S stretches) with computed DFT spectra to confirm tautomeric forms .
Example : A 0.3 ppm shift in NH protons (NMR) vs. crystallographic bond lengths may indicate solvent-dependent polymorphism, resolved via solvent-drop grinding .
What methodologies are recommended for evaluating its biological activity in antimicrobial assays?
Q. Basic Screening Protocol
Q. Advanced Mechanistic Studies
- Target Identification : Molecular docking (AutoDock Vina) against bacterial dihydrofolate reductase (DHFR) or fungal CYP51 .
- Resistance Profiling : Serial passage assays under sub-MIC conditions to assess mutation rates .
Table 2 : Representative Antimicrobial Activity
| Strain | MIC (µg/mL) | Reference Compound (MIC) |
|---|---|---|
| S. aureus | 8 | Ciprofloxacin (1) |
| C. albicans | 32 | Fluconazole (4) |
How can catalytic synthesis be optimized to reduce byproducts and enhance enantiomeric purity?
Q. Advanced Catalytic Design
- Asymmetric Catalysis : Chiral Brønsted acids (e.g., BINOL-phosphates) enforce enantioselectivity during cyclocondensation .
- Flow Chemistry : Continuous-flow reactors minimize side reactions (e.g., oxidation of thioxo to oxo groups) by precise temperature/residence time control .
- Byproduct Analysis : LC-MS monitors intermediates like thiourea dimers; scavengers (e.g., molecular sieves) suppress their formation .
Case Study : Replacing HCl with p-TsOH in cyclocondensation reduced chlorinated byproducts from 15% to <5% .
What computational tools are suitable for modeling its conformational dynamics and binding interactions?
Q. Basic Modeling Approach
Q. Advanced QM/MM Integration
- Hybrid DFT/MD : B3LYP/6-31G(d) optimizations combined with MD to map energy barriers for ring puckering .
- Free Energy Perturbation (FEP) : Predicts binding affinity changes upon substituent modification (e.g., methoxy to ethoxy) .
How should researchers address discrepancies between in vitro and in vivo efficacy data?
Q. Data Contradiction Analysis
- Pharmacokinetics : Assess bioavailability via LC-MS/MS plasma profiling; poor absorption may explain in vivo inefficacy .
- Metabolite Screening : Incubate with liver microsomes to identify dechlorination or demethylation pathways .
- Formulation Adjustments : Nanoemulsions or cyclodextrin complexes improve solubility for hydrophobic derivatives .
Example : A 10-fold drop in potency in murine models vs. in vitro was traced to rapid glucuronidation of the methoxyphenyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
